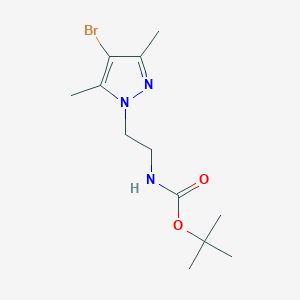
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring substituted with bromine and methyl groups, and an ethyl linker connecting to the carbamate moiety
Preparation Methods
The synthesis of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethyl-1H-pyrazole and tert-butyl chloroformate.
Reaction Conditions: The pyrazole derivative is reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker. This intermediate is then treated with tert-butyl chloroformate in the presence of a base to form the final carbamate product.
Industrial Production: Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl linker.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted pyrazoles and modified carbamate derivatives.
Scientific Research Applications
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers may use this compound to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyrazole ring can influence binding affinity and specificity, while the carbamate moiety can participate in covalent bonding with target proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: This compound features a different substitution pattern on the pyrazole ring, which can affect its reactivity and applications.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a phenoxy group instead of a pyrazole ring, leading to different chemical properties and uses.
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: This compound contains a thiazole ring and a boronate ester, which can impart unique reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C12H20BrN3O2 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) |
InChI Key |
QRQJABPAZOIHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)

![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)


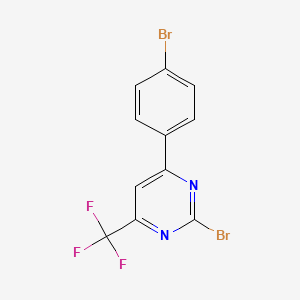

![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
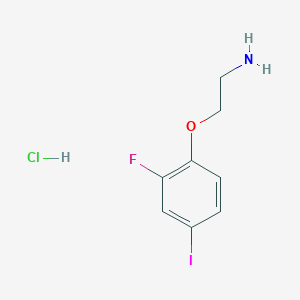
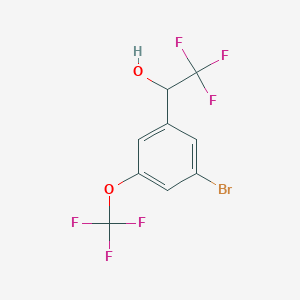
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
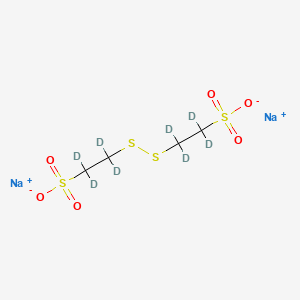

![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
